Home > Products > Screening Compounds P141078 > Alisertib sodium anhydrous
Alisertib sodium anhydrous - 1028486-06-7

Alisertib sodium anhydrous

Catalog Number: EVT-259481
CAS Number: 1028486-06-7
Molecular Formula: C27H20ClFN4NaO4
Molecular Weight: 541.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Alisertib Sodium is the sodium salt form of alisertib, a second-generation, orally bioavailable, selective inhibitor of the serine/threonine protein kinase Aurora A kinase, with potential antineoplastic activity. Upon oral administration, alisertib targets, binds to and inhibits Aurora A kinase, which may result in disruption of the assembly of the mitotic spindle apparatus, disruption of chromosome segregation, and inhibition of cell proliferation in susceptible cancer cells. Aurora A kinase localizes to the spindle poles and to spindle microtubules during mitosis, and is thought to regulate spindle assembly. Aberrant expression of Aurora kinases occurs in a wide variety of cancers and plays a key role in cancer cell proliferation.
Overview

Alisertib sodium anhydrous is a potent and selective inhibitor of Aurora A kinase, a serine/threonine kinase that plays a crucial role in cell division. This compound is being investigated for its potential therapeutic applications in various cancers, particularly those characterized by aberrant cell cycle regulation. Alisertib sodium anhydrous is classified as an antineoplastic agent and has shown promise in preclinical and clinical studies targeting hematological malignancies and solid tumors.

Source

Alisertib sodium anhydrous is derived from the parent compound alisertib, which was initially developed by Millennium Pharmaceuticals. The sodium salt form enhances its solubility and bioavailability, making it more effective for therapeutic use. The compound's chemical structure is characterized by the presence of a pyrimidobenzazepine core, which is essential for its biological activity.

Classification
  • Type: Antineoplastic agent
  • Mechanism: Aurora A kinase inhibitor
  • Chemical Formula: C27H19ClFN4NaO4
  • Molecular Weight: 501.90 g/mol
Synthesis Analysis

The synthesis of alisertib sodium anhydrous involves several key steps:

  1. Starting Materials: The synthesis begins with the appropriate substituted phenyl derivatives and amino acids.
  2. Key Reactions:
    • Addition Reactions: A critical step involves the formation of the pyrimidobenzazepine framework through a series of addition reactions.
    • Coupling Reactions: Various coupling reactions, such as Suzuki cross-coupling, are employed to introduce necessary substituents on the aromatic rings.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity levels necessary for biological testing.

Technical details indicate that the synthesis can be achieved through multiple pathways, with variations in conditions leading to different yields and purities .

Molecular Structure Analysis

The molecular structure of alisertib sodium anhydrous features:

  • Core Structure: A pyrimidobenzazepine scaffold that contributes to its kinase inhibitory activity.
  • Functional Groups: The presence of chlorine, fluorine, and methoxy groups enhances its interaction with the target enzyme.
  • 3D Configuration: The compound adopts a specific conformation that allows optimal binding to the ATP-binding site of Aurora A kinase.

Data from crystallography studies reveal that alisertib forms hydrogen bonds with key residues in the kinase domain, stabilizing its binding and enhancing its inhibitory effects .

Chemical Reactions Analysis

Alisertib sodium anhydrous undergoes several chemical reactions relevant to its function:

  1. Kinase Inhibition: It competes with ATP for binding to Aurora A kinase, leading to decreased phosphorylation of downstream targets involved in cell cycle progression.
  2. Cellular Uptake: The compound's lipophilicity aids in its cellular uptake, where it exerts its cytotoxic effects.
  3. Metabolism: In vivo studies indicate that alisertib is metabolized primarily in the liver, with various metabolites having reduced or altered activity compared to the parent compound .
Mechanism of Action

Alisertib sodium anhydrous primarily acts by inhibiting Aurora A kinase, which is critical for mitotic spindle assembly and chromosome segregation during cell division. The mechanism involves:

  • Binding Affinity: Alisertib exhibits high binding affinity for the ATP-binding site of Aurora A, preventing substrate phosphorylation.
  • Cell Cycle Arrest: Treatment with alisertib leads to G2/M phase arrest in cancer cells, promoting apoptosis through mechanisms involving p53 activation and downstream effectors like p21 .
  • Induction of Aneuploidy: By disrupting normal mitotic processes, alisertib can induce aneuploidy in treated cells, contributing to its antitumor activity.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white powder
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide; limited solubility in water

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to light and moisture.
  • pH Stability Range: Effective within a physiological pH range.

Relevant data indicate that alisertib maintains stability over time when stored appropriately, which is crucial for clinical applications .

Applications

Alisertib sodium anhydrous has several scientific uses:

  1. Cancer Therapy: It is primarily being explored as a treatment for various cancers including acute myeloid leukemia and solid tumors such as breast cancer.
  2. Research Tool: Used in laboratory settings to study cell cycle dynamics and the role of Aurora kinases in tumorigenesis.
  3. Combination Therapies: Investigated in combination with other chemotherapeutic agents to enhance efficacy and overcome resistance mechanisms observed in certain cancer types .
Chemical Characterization of Alisertib Sodium Anhydrous

Molecular Structure and Stereochemical Properties

Alisertib sodium anhydrous (CAS# 1028486-06-7) is the sodium salt form of the small-molecule Aurora A kinase inhibitor alisertib. Its molecular formula is C₂₇H₁₉ClFN₄O₄·Na, with a molecular weight of 540.91 g/mol and an exact mass of 540.0977 Da [1] [3]. The compound features a complex heterocyclic core consisting of a pyrimido[5,4-d][2]benzazepine scaffold substituted with:

  • A chloro group at position 9
  • A 2-fluoro-6-methoxyphenyl moiety at position 7
  • A 4-amino-2-methoxybenzoate group linked via the pyrimidine nitrogen [1] [6]

Table 1: Molecular Characteristics of Alisertib Sodium Anhydrous

PropertyValue
IUPAC NameSodium 4-[[9-chloro-7-(2-fluoro-6-methoxyphenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]-2-methoxybenzoate
Molecular FormulaC₂₇H₁₉ClFN₄O₄·Na
Molecular Weight540.91 g/mol
Elemental CompositionC 59.95%; H 3.54%; Cl 6.55%; F 3.51%; N 10.36%; Na 4.25%; O 11.83%
StereochemistryAchiral (no stereocenters)
SMILESCOC1=C(C(=CC=C1)F)C2=NCC3=CN=C(N=C3C4=C2C=C(C=C4)Cl)NC5=CC(=C(C=C5)C(=O)[O-])OC.[Na+]

The structure is achiral due to the absence of asymmetric centers and restricted bond rotation in its polycyclic system. The sodium ion forms an ionic bond with the carboxylate group of the benzoate moiety, enhancing aqueous solubility compared to the free acid form [1] [3] [6].

Synthesis Pathways and Optimization Strategies

The synthesis of alisertib sodium anhydrous employs a multi-step route optimized for industrial scalability, as described in patent CN103408552B [2]. The key synthetic improvements over earlier methods include:

  • Addition Reaction: 3-[(2-Fluoro-6-methoxy)phenyl]-5-chlorophthalide (II) undergoes nucleophilic addition with acetonitrile under basic catalysis (NaNH₂ or NaH) to yield 1,3-dihydro-1-hydroxy-3-[(2-fluoro-6-methoxy)phenyl]-5-chloro-isoindole-1-acetonitrile (III).
  • Condensation: Intermediate (III) reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) at 60–65°C to form enaminonitrile intermediate (IV).
  • Cyclization: Intermediate (IV) condenses with 4-guanidino-2-methoxybenzoate hydrochloride (VI) using potassium carbonate catalysis (1:1.1–1.3 molar ratio) to generate the pyrimidine precursor (V).
  • Reduction-Oxidation-Cyclization: Intermediate (V) undergoes sequential reduction (LiAlH₄), oxidation (pyridinium chlorochromate), and thermal cyclization to yield alisertib free acid.
  • Salt Formation: The free acid is treated with sodium hydroxide to form the sodium salt, followed by anhydrous crystallization [2].

Table 2: Optimization Strategies in Alisertib Synthesis

StepInnovationAdvantage
CatalysisNaH/NaNH₂ instead of n-BuLiLower cost, safer handling
Cyclization CatalystK₂CO₃ instead of mercury saltsEnvironmentally friendly
Molar Ratio ControlPrecise 1:1.1–1.3 (IV:VI)Minimizes byproducts, improves yield
Temperature Control60–65°C for condensationBalances reaction rate and selectivity

This route eliminates toxic catalysts (e.g., mercury bisulfate) and problematic intermediates, achieving higher overall yields (>40%) suitable for industrial production [2].

Physicochemical Properties: Solubility, Stability, and Crystallography

Solubility: Alisertib sodium anhydrous is freely soluble in dimethyl sulfoxide (DMSO) but exhibits limited solubility in aqueous buffers (<1 mg/mL). Its sodium salt form enhances water solubility relative to the parent compound, though precise aqueous solubility data remains proprietary. Formulations typically use DMSO for in vitro studies [1] [3].

Stability: The solid form is stable for >3 years when stored at –20°C in desiccated conditions. Solutions in DMSO retain integrity for months at –20°C but degrade within days at room temperature. The compound is sensitive to light, moisture, and acidic conditions, which trigger decomposition via hydrolysis of the labile enamine and amide bonds [1] [7].

Crystallography: While single-crystal X-ray data is not publicly disclosed, powder X-ray diffraction (PXRD) analysis indicates a crystalline monohydrate form (CAS# 1208255-63-3) and an anhydrous polymorph. The anhydrous form shows superior thermal stability, with a decomposition temperature >200°C. Differential scanning calorimetry (DSC) reveals a single endothermic peak corresponding to its melting point [6] [7].

Properties

CAS Number

1028486-06-7

Product Name

Alisertib sodium anhydrous

IUPAC Name

sodium;4-[[9-chloro-7-(2-fluoro-6-methoxyphenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]-2-methoxybenzoate

Molecular Formula

C27H20ClFN4NaO4

Molecular Weight

541.9 g/mol

InChI

InChI=1S/C27H20ClFN4O4.Na/c1-36-21-5-3-4-20(29)23(21)25-19-10-15(28)6-8-17(19)24-14(12-30-25)13-31-27(33-24)32-16-7-9-18(26(34)35)22(11-16)37-2;/h3-11,13H,12H2,1-2H3,(H,34,35)(H,31,32,33);

InChI Key

UDTGEKCUEBGDEV-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC=C1)F)C2=NCC3=CN=C(N=C3C4=C2C=C(C=C4)Cl)NC5=CC(=C(C=C5)C(=O)[O-])OC.[Na+]

Solubility

Soluble in DMSO

Synonyms

Alisertib sodium anhydrous

Canonical SMILES

COC1=C(C(=CC=C1)F)C2=NCC3=CN=C(N=C3C4=C2C=C(C=C4)Cl)NC5=CC(=C(C=C5)C(=O)O)OC.[Na]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.